9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Overview
Description
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Stability
- Tautomerism and Molecular Interactions : Studies on the tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria provide insights into how environmental interactions influence molecular stability and behavior. Such research can be relevant for understanding the stability of complex molecules like "9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate" in biological systems (Person et al., 1989).
Environmental Persistence and Bioaccumulation
- Bioaccumulative Potential of Chemicals : Research into the bioaccumulative potential of perfluorinated acids emphasizes the need for understanding the environmental behavior and persistence of synthetic compounds. This context can be crucial for assessing the environmental impact of complex fluorenyl compounds (Conder et al., 2008).
Chemosensor Development
- Fluorescent Chemosensors : The development of chemosensors based on specific molecular frameworks, such as 4-methyl-2,6-diformylphenol, for detecting metal ions, anions, and neutral molecules illustrates the potential of utilizing complex molecules for sensing applications. This research area could encompass the design of sensors using "this compound" or its derivatives (Roy, 2021).
Theoretical and Computational Chemistry
- Ab Initio Calculations : Theoretical calculations to determine the stability and reactivity of nucleic acid bases can provide a foundation for similar computational studies on complex organic molecules. These methodologies can help predict the behavior of "this compound" in various environments (Person et al., 1989).
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNVUAZCCGBCGJ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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